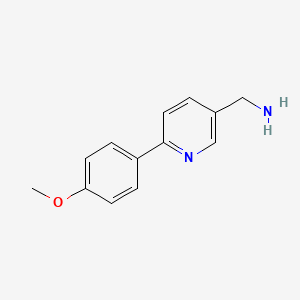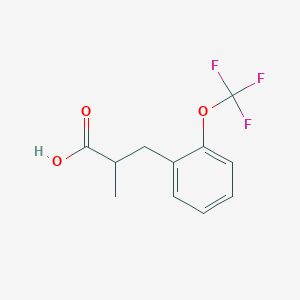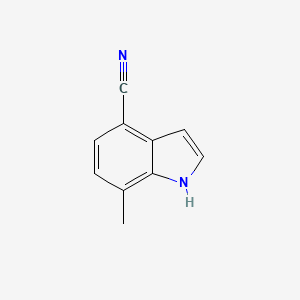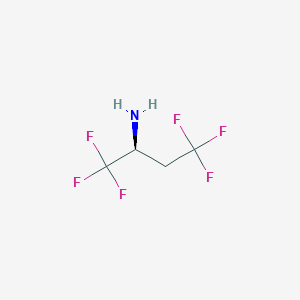![molecular formula C12H17N B1464692 N-[(2-methylphenyl)methyl]cyclobutanamine CAS No. 1249938-20-2](/img/structure/B1464692.png)
N-[(2-methylphenyl)methyl]cyclobutanamine
Übersicht
Beschreibung
N-[(2-methylphenyl)methyl]cyclobutanamine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 .
Molecular Structure Analysis
The molecular structure of N-[(2-methylphenyl)methyl]cyclobutanamine consists of a cyclobutanamine group attached to a 2-methylphenyl group via a methyl bridge .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Properties
The study of crystal structures and chemical properties of compounds similar to N-[(2-methylphenyl)methyl]cyclobutanamine provides insights into their potential applications. For example, oxime derivatives with structures related to N-[(2-methylphenyl)methyl]cyclobutanamine were investigated, revealing details about their crystalline forms, space groups, and molecular interactions. These studies often focus on the geometric configurations and intermolecular interactions within the crystal lattice, which can be vital for understanding the material's chemical reactivity and stability (Dinçer et al., 2005).
Synthesis and Characterization
The synthesis and characterization of novel compounds, including those with cyclobutane rings similar to N-[(2-methylphenyl)methyl]cyclobutanamine, are a significant area of research. These studies often involve the identification, synthesis, and analytical characterization of new chemical entities. For instance, the compound N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers were synthesized and characterized, highlighting the importance of accurate identification and the potential for bioactive properties (McLaughlin et al., 2016).
Structural Analysis and Medicinal Chemistry
The structural analysis of compounds and their potential applications in medicinal chemistry are also crucial. For instance, the study of 2-{2-[3-methyl-3-(2,4,6-trimethylphenyl) cyclobutyl]-2-oxoethyl}isoindole-1,3-dione offers insights into its crystal structure and the dihedral angles between different moieties, which can be foundational for understanding the compound's chemical behavior and potential therapeutic properties (Sarı et al., 2004).
Catalytic Applications
Research into the catalytic applications of cyclobutane-related compounds can provide pathways for chemical transformations. For example, cyclobutadiene rhodium complexes were used to catalyze reactions involving the insertion of carbenoids into X-H bonds. Such catalytic activities are essential for developing new synthetic routes and can lead to the efficient production of various chemical products (Loskutova et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-2-3-6-11(10)9-13-12-7-4-8-12/h2-3,5-6,12-13H,4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLOTVVOJGKVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464610.png)


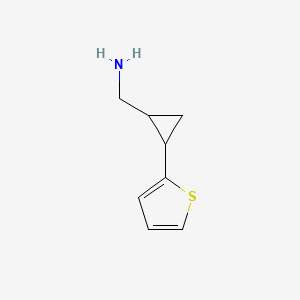
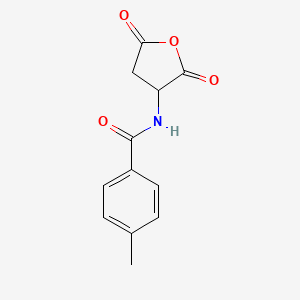
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1464620.png)
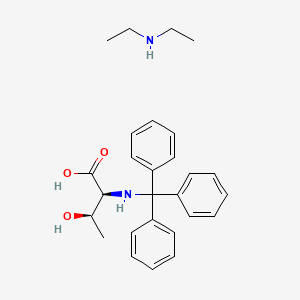
![3-[2,3,3a,4,5,9b-Hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1464622.png)
